Thromboxane B1
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Description
Thromboxane B1 is a thromboxane B that is thromboxane B2 in which the double bond at position 5-6 has been reduced to a single bond. It is a thromboxanes B and a monocarboxylic acid.
Mechanism of Action
Target of Action
Thromboxane B1 (TXB1) is a member of the Thromboxane B (TXB) family, which is a lipid belonging to the eicosanoid family . The primary targets of this compound are the thromboxane receptors, which are G-protein-coupled receptors coupled to the G protein Gq . These receptors play a crucial role in various physiological processes, including blood clot formation (thrombosis) .
Mode of Action
This compound interacts with its targets, the thromboxane receptors, by binding to them . This binding triggers a series of biochemical reactions that lead to various physiological effects. Thromboxane is a vasoconstrictor and a potent hypertensive agent, and it facilitates platelet aggregation . It is in homeostatic balance in the circulatory system with prostacyclin, a related compound .
Biochemical Pathways
This compound is involved in the cyclooxygenase (COX)-1 pathway . In human platelets, Thromboxane A2, a related compound, is the major arachidonic acid derivative via the COX-1 pathway . The enzyme Thromboxane-A synthase, found in platelets, converts the arachidonic acid derivative prostaglandin H2 to thromboxane . This biochemical pathway plays a significant role in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .
Pharmacokinetics
The pharmacokinetics of this compound involves its biosynthesis, which can be assessed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites . These measurements provide a non-invasive index of platelet activation .
Result of Action
The action of this compound results in various molecular and cellular effects. It acts as a vasoconstrictor and a potent hypertensive agent, promoting platelet aggregation . It also plays a role in the formation of blood clots and reduces blood flow to the site of a clot .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, people with asthma tend to have increased thromboxane production . Additionally, analogs of thromboxane act as bronchoconstrictors in patients with asthma . Furthermore, the urinary 11-dehydro-TXB2, a stable metabolite reflecting the whole-body TXA2 biosynthesis, is reduced by about 70% by daily low-dose aspirin . This indicates that the action of this compound can be modulated by certain medications .
Biochemical Analysis
Biochemical Properties
Thromboxane B1 interacts with various enzymes and proteins as part of its role in biochemical reactions. Thromboxane A2, from which this compound is derived, is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . This pathway involves the interaction of Thromboxane A2 with various enzymes and proteins, which could also be relevant to the biochemical properties of this compound .
Cellular Effects
This compound, as a metabolite of Thromboxane A2, may have indirect effects on various types of cells and cellular processes. Thromboxane A2 receptor (TPr) has been reported to trigger vascular inflammation . Thromboxane A2 synthase and TPr are involved in tumor progression, especially tumor cell proliferation, migration, and invasion .
Molecular Mechanism
The molecular mechanism of this compound is closely related to that of Thromboxane A2. Thromboxane A2 is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via cyclooxygenase (COX)-1 and released by activated platelets . It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings can be inferred from studies on Thromboxane A2. Thromboxane A2 is highly unstable in aqueous solution, where it spontaneously hydrolyzes to Thromboxane B2, a biologically inactive hemiacetal, with a half-life of 30 seconds . This suggests that this compound may also have a short half-life and undergo rapid degradation in laboratory settings.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on Thromboxane A2 provides some insights. For instance, Thromboxane A2 is known to play a role in atherothrombosis, and its biosynthesis can be reduced by approximately 70% by daily low-dose aspirin .
Metabolic Pathways
This compound is involved in the metabolic pathways of Thromboxane A2. Thromboxane A2 is a major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . This pathway involves the interaction of Thromboxane A2 with various enzymes and cofactors .
Transport and Distribution
Thromboxane A2, from which this compound is derived, primarily functions as an autocrine or paracrine mediator in the tissues surrounding its site of production due to its short half-life .
Subcellular Localization
Studies have shown that both Thromboxane A2 synthase and Thromboxane A2 receptor are constitutively expressed in both nuclear and extranuclear compartments of vascular smooth muscle cells . This suggests that this compound may also have a similar subcellular localization.
Properties
IUPAC Name |
7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h12-13,15-18,20-22,25H,2-11,14H2,1H3,(H,23,24)/b13-12+/t15-,16-,17-,18+,20?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDWWNLTJCCSAV-VZBVYBAISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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